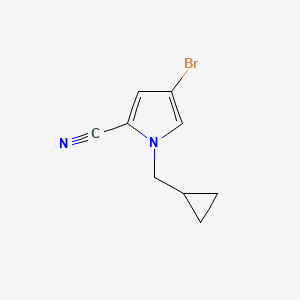
4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile is an organic compound that features a bromine atom, a cyclopropylmethyl group, and a pyrrole ring with a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of molecular bromine or copper(II) bromide for the bromination step . The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction, while the carbonitrile group can be added via a condensation reaction with malononitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The presence of the pyrrole ring allows for cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine, copper(II) bromide, malononitrile, and various nucleophiles and oxidizing agents . Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Major Products Formed
Major products formed from these reactions include substituted pyrrole derivatives, oxidized or reduced forms of the compound, and cyclized products with enhanced structural complexity.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine atom and cyclopropylmethyl group play key roles in its binding affinity and specificity. The carbonitrile group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other brominated pyrrole derivatives and cyclopropylmethyl-substituted compounds. Examples include:
- 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole
- 4-Bromo-1-(cyclopropylmethyl)-1H-imidazole
Uniqueness
4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile is unique due to the combination of its bromine atom, cyclopropylmethyl group, and carbonitrile group, which confer specific chemical and biological properties that are not found in other similar compounds .
Eigenschaften
Molekularformel |
C9H9BrN2 |
|---|---|
Molekulargewicht |
225.08 g/mol |
IUPAC-Name |
4-bromo-1-(cyclopropylmethyl)pyrrole-2-carbonitrile |
InChI |
InChI=1S/C9H9BrN2/c10-8-3-9(4-11)12(6-8)5-7-1-2-7/h3,6-7H,1-2,5H2 |
InChI-Schlüssel |
QMAQSFGSPIGYRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN2C=C(C=C2C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


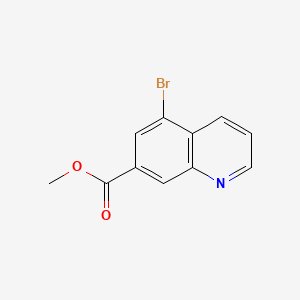
![N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid](/img/structure/B13718814.png)
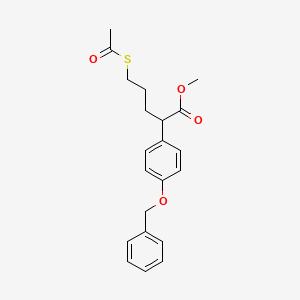
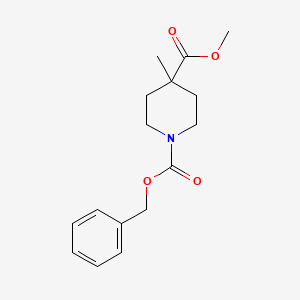
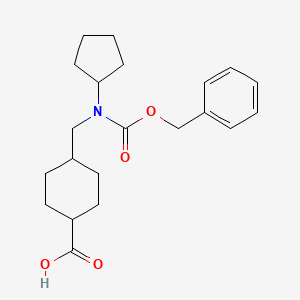


![1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride](/img/structure/B13718848.png)

![Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718860.png)

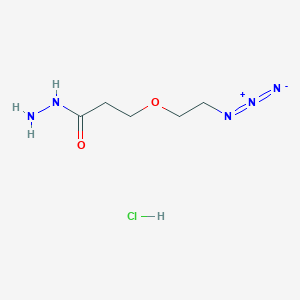
methanone Hydrochloride](/img/structure/B13718874.png)
![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B13718879.png)
